Ursodeoxycholic acid sodium salt hydrate
Description
Significance of Ursodeoxycholic Acid as a Tertiary Bile Acid
Bile acids are synthesized from cholesterol in hepatocytes and play a crucial role in digestion. aasld.org They are classified as primary, secondary, or tertiary. Ursodeoxycholic acid is considered a tertiary bile acid, formed through the metabolic transformation of other bile acids by intestinal bacteria and further metabolism in the liver. youtube.com Normally, UDCA constitutes only a small fraction, about 3-5%, of the total human bile acid pool. aasld.orgyoutube.com
Table 1: Chemical and Physical Properties of Ursodeoxycholic Acid Sodium Salt A summary of key identifiers and properties of the compound.
| Property | Value | Source |
| IUPAC Name | sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | nih.gov |
| Molecular Formula | C₂₄H₃₉NaO₄ | nih.govscbt.com |
| Molecular Weight | 414.6 g/mol | nih.gov |
| CAS Number | 2898-95-5 | nih.govscbt.comglpbio.com |
| Synonyms | UDCA, Ursodiol Sodium | scbt.comglpbio.com |
Overview of Multifaceted Research Areas Pertaining to Ursodeoxycholic Acid
The unique cytoprotective and immunomodulatory properties of UDCA have spurred extensive research into its potential applications across various medical fields. nih.govresearchgate.net Initially recognized for its role in liver-related conditions, the scope of UDCA research has expanded significantly to include neurodegenerative and metabolic disorders.
Key research areas include:
Cholestatic Liver Diseases : This is the most established area of UDCA research. It is widely investigated for its efficacy in treating conditions like primary biliary cholangitis (PBC), where it can improve liver biochemistry and may delay disease progression. researchgate.netdrugbank.comnih.gov Its role in other cholestatic disorders such as primary sclerosing cholangitis (PSC), intrahepatic cholestasis of pregnancy, and cystic fibrosis-related liver disease is also an active area of study. nih.govdrugbank.comnih.gov The primary mechanisms explored are its ability to protect cholangiocytes from toxic bile acids, stimulate bile flow, and inhibit hepatocyte apoptosis. drugbank.comnih.govnih.gov
Gallstone Dissolution : UDCA is studied for its ability to dissolve cholesterol-rich gallstones. nih.govnih.gov Research focuses on its mechanism of reducing the cholesterol saturation of bile by inhibiting the intestinal absorption and biliary secretion of cholesterol. drugbank.comwikipedia.org This makes it a subject of investigation as a non-surgical option for certain patients with gallstone disease. nih.govgutnliver.org
Neurodegenerative Disorders : An emerging and promising field of research is the application of UDCA in neurodegenerative diseases. nih.govresearchgate.net Studies in preclinical models of conditions like Alzheimer's disease have shown that UDCA possesses anti-apoptotic, antioxidant, and anti-inflammatory properties within the brain. nih.govnih.gov Research is investigating its potential to protect neurons by improving mitochondrial function and reducing cellular stress. technologynetworks.comhealthcare-in-europe.com
Metabolic Disorders : The influence of UDCA on metabolism is another area of growing interest. Research in models of obesity and type 2 diabetes suggests that UDCA may improve various metabolic parameters. frontiersin.orgnih.govresearchgate.net Studies have shown it can reduce body weight, improve glucose and lipid metabolism, and decrease oxidative stress, positioning it as a potential adjuvant therapy for metabolic diseases. frontiersin.orgnih.govresearchgate.netnih.gov
Table 2: Summary of Major Research Areas for Ursodeoxycholic Acid This table outlines the primary fields of study, the conditions investigated, and the core research findings.
| Research Area | Condition(s) Studied | Key Research Findings/Mechanisms | Source(s) |
| Cholestatic Liver Diseases | Primary Biliary Cholangitis (PBC), Primary Sclerosing Cholangitis (PSC) | Protects liver cells from toxic bile acids, stimulates bile secretion, inhibits apoptosis. portlandpress.comdrugbank.comnih.gov | portlandpress.comdrugbank.comnih.govnih.gov |
| Gallstone Dissolution | Cholesterol Gallstones | Reduces biliary cholesterol saturation by inhibiting cholesterol absorption and secretion. drugbank.comwikipedia.org | drugbank.comnih.govwikipedia.orggutnliver.org |
| Neurodegenerative Disorders | Alzheimer's Disease | Exhibits anti-apoptotic, anti-oxidant, and anti-inflammatory effects; improves mitochondrial function. nih.govnih.govtechnologynetworks.com | nih.govnih.govtechnologynetworks.comhealthcare-in-europe.com |
| Metabolic Disorders | Obesity, Type 2 Diabetes Mellitus | Improves glucose and lipid metabolism, reduces body weight, and attenuates oxidative stress. frontiersin.orgnih.govresearchgate.net | frontiersin.orgnih.govresearchgate.netnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4.Na.H2O/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMHPOCEYMWPY-KAEFGRNISA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic Pathway Interventions in Preclinical Models
Lipid Metabolism Modulation
UDCA influences several aspects of lipid metabolism, from the formation of fat cells to the accumulation and excretion of lipids in the liver. researchgate.netnih.gov These effects are mediated through the regulation of a complex network of genes and signaling pathways. researchgate.netnih.gov
| Parameter | Model | Observation | Reference |
|---|---|---|---|
| Weight Gain | 20-week-old C57BL/6 mice fed a 0.3% UDCA diet for 25 weeks | Significantly reduced | researchgate.net |
| Fat Mass | 20-week-old C57BL/6 mice fed a 0.3% UDCA diet for 25 weeks | Significantly reduced | researchgate.net |
| Hepatic PPARγ Expression | 20-week-old C57BL/6 mice fed a 0.3% UDCA diet for 25 weeks | Downregulated | researchgate.net |
A consistent finding across multiple preclinical models is the ability of UDCA to decrease the accumulation of lipids, specifically triglycerides and cholesterol, in the liver. researchgate.netnih.govnih.gov In mice fed a high-fat diet, UDCA treatment significantly reduced hepatic triglyceride and cholesterol content. nih.gov Similar results were observed in aged mice and leptin-deficient obese mice. researchgate.netnih.govnyu.edu
The mechanisms underlying this reduction are multifactorial. UDCA has been shown to downregulate the hepatic expression of genes involved in lipogenesis (fat synthesis), including Chrebp, Acaca, Fasn, Scd1, and Me1. researchgate.netnyu.edu It also reduces the expression of genes responsible for fatty acid uptake by the liver, such as Ldlr and Cd36. researchgate.netnyu.edu Furthermore, research suggests that UDCA may ameliorate hepatic lipid metabolism by regulating the AKT/mTOR/SREBP-1 signaling pathway, which is a key regulator of cellular lipid metabolism. nih.gov Another proposed mechanism involves the alteration of the bile acid pool; UDCA administration in mice decreases the hepatic content of β-muricholic acid, a known antagonist of the farnesoid X receptor (FXR), which in turn suppresses SREBP-1c-mediated lipogenesis. sigmaaldrich.com
| Finding | Preclinical Model | Key Genes/Pathways Affected | Reference |
|---|---|---|---|
| Reduced hepatic triglyceride and cholesterol | High-fat diet-fed KK-A(y) mice | Upregulation of genes for fatty acid and cholesterol synthesis (e.g., Fasn, HMG-CoA reductase), suggesting a primary effect on excretion | nih.gov |
| Reduced hepatic triglyceride and cholesterol | Aged C57BL/6 mice | Downregulation of lipogenesis (Chrebp, Acaca, Fasn, Scd1, Me1) and fatty acid uptake (Ldlr, Cd36) genes | researchgate.netnyu.edu |
| Reduced free fatty acids and triglycerides | Leptin-deficiency (ob/ob) obese mice | Not specified | nih.gov |
| Ameliorated hepatic lipid metabolism | Oleic acid-induced LO2 cells (in vitro NAFLD model) | Regulation of AKT/mTOR/SREBP-1 signaling pathway | nih.gov |
| Suppressed lipogenesis | Mice on a UDCA-supplemented diet | Decrease in β-muricholic acid (FXR antagonist), leading to suppression of SREBP-1c | sigmaaldrich.com |
Glucose Homeostasis Regulation
UDCA also exerts regulatory effects on glucose metabolism, particularly within the liver. It has been shown to improve key markers of glucose control in preclinical models of metabolic syndrome and diabetes. plos.orgnih.gov
UDCA treatment has been found to improve hyperglycemia by reducing hepatic glucose production. researchgate.net The process of gluconeogenesis, the synthesis of glucose from non-carbohydrate substrates in the liver, is a critical factor in maintaining blood glucose levels. In diabetic rat models, UDCA treatment was able to decrease hyperglycemia. nih.gov This effect is closely linked to the improvement of hepatic insulin (B600854) resistance, as insulin normally suppresses gluconeogenesis. researchgate.net By enhancing the liver's sensitivity to insulin, UDCA helps to curtail excessive glucose output from the liver. researchgate.net
A significant finding from multiple preclinical studies is the capacity of UDCA to ameliorate hepatic insulin resistance. nih.govplos.orgnih.gov In high-fat diet-fed KK-A(y) mice, hyperinsulinemic-euglycemic clamp analyses demonstrated that UDCA specifically improved hepatic, but not peripheral, insulin resistance. nih.gov This improvement is central to its ability to lower fasting hyperglycemia and hyperinsulinemia. nih.gov Similarly, in rats with fructose-induced metabolic syndrome, UDCA treatment successfully ameliorated insulin resistance. plos.org The reduction of lipid accumulation in the liver is considered a key factor contributing to this improved insulin sensitivity, as hepatic steatosis is a known risk factor for developing insulin resistance. nih.govnih.gov
| Parameter | Preclinical Model | Observed Effect | Reference |
|---|---|---|---|
| Fasting Hyperglycemia & Hyperinsulinemia | High-fat diet-fed KK-A(y) mice | Decreased | nih.gov |
| Hepatic Insulin Resistance | High-fat diet-fed KK-A(y) mice | Improved | nih.gov |
| Hepatic Glucose Production | High-fat diet-fed obese mice | Decreased | researchgate.net |
| Insulin Resistance Index | Fructose-fed rats | Decreased | plos.org |
| Blood Glucose | Fructose-fed rats | Decreased | plos.org |
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
Ursodeoxycholic acid (UDCA) and its taurine-conjugated form, tauroursodeoxycholic acid (TUDCA), have demonstrated the ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1) in various preclinical models. GLP-1 is an incretin (B1656795) hormone secreted by enteroendocrine L-cells in the intestine, playing a crucial role in glucose homeostasis by enhancing insulin secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.
The primary mechanism by which bile acids, including UDCA, are thought to stimulate GLP-1 secretion is through the activation of the G-protein-coupled receptor TGR5, which is expressed on intestinal L-cells. However, there is some conflicting evidence regarding UDCA's direct affinity for TGR5. Some studies suggest that UDCA has no direct affinity for TGR5 but may indirectly stimulate GLP-1 release. One proposed indirect mechanism is that UDCA's choleretic effect, which enhances bile acid flow, leads to an increased concentration of other bile acids in the intestine that are potent TGR5 agonists. Another possibility is that UDCA acts as an antagonist to the farnesoid X receptor (FXR) in the intestine, and FXR inhibition has been shown to increase GLP-1 secretion.
Conversely, other research indicates that UDCA is a direct agonist for TGR5. In a study involving high-fat diet-fed mice, the glucoregulatory benefits of UDCA were observed in wild-type mice but not in TGR5 knockout mice, suggesting that TGR5 is necessary for UDCA's effects. Interestingly, this particular study did not find a difference in GLP-1 secretion between the groups, indicating that TGR5 may contribute to glucose regulation through mechanisms independent of GLP-1 in that specific context.
In a murine enteroendocrine cell line, STC-1, bile acids have been shown to promote GLP-1 secretion in a dose-dependent manner, and these cells express TGR5 mRNA. Furthermore, studies using another bile acid, ursolic acid, demonstrated its ability to activate TGR5 and enhance GLP-1 secretion both in vitro in NCI-H716 cells and in vivo in type 1-like diabetic rats.
TUDCA has also been shown to have a normalizing effect on serum GLP-1 levels in a streptozotocin (B1681764) (STZ)-induced diabetic rat model. This effect is believed to contribute to its antihyperglycemic properties, as incretin hormones like GLP-1 are known to have proliferative and anti-apoptotic effects on pancreatic β-cells.
The following table summarizes key findings from preclinical studies on the effect of UDCA and related compounds on GLP-1 secretion:
| Compound | Model | Key Findings | Reference |
| Ursodeoxycholic acid (UDCA) | Healthy human subjects | UDCA intake resulted in higher GLP-1 secretion and lower blood glucose. | |
| Ursodeoxycholic acid (UDCA) | High-fat diet-fed mice (wild-type and TGR5 knockout) | UDCA improved glucose tolerance in wild-type mice but not in TGR5 knockout mice, though no significant difference in GLP-1 secretion was observed. | |
| Tauroursodeoxycholic acid (TUDCA) | Streptozotocin (STZ)-induced diabetic rats | TUDCA treatment increased serum GLP-1 concentrations. | |
| Various bile acids (including glycocholic and taurocholic acids) | STC-1 cells and normal and GLP-1R-/- mice | Bile acids stimulated GLP-1 secretion in STC-1 cells. In vivo studies suggested that GLP-1 secretion is part of the glucose-lowering mechanism. | |
| Ursolic acid | NCI-H716 cells and type 1-like diabetic rats | Ursolic acid activated TGR5 and enhanced GLP-1 secretion. |
Influence on Gluconeogenic Gene Expression (e.g., Glucose-6-phosphatase, PEPCK)
Ursodeoxycholic acid (UDCA) has been shown to influence the expression of key genes involved in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. The primary enzymes regulating this process in the liver are glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).
One of the key pathways implicated is the farnesoid X receptor (FXR) signaling cascade. While UDCA itself is considered a weak FXR agonist or even an antagonist in some contexts, its administration can alter the bile acid pool composition, leading to changes in FXR activation. In the liver, activation of FXR has an insulin-like effect and can decrease plasma glucose levels.
Furthermore, UDCA is known to alleviate endoplasmic reticulum (ER) stress, a condition that is often elevated in metabolic diseases and contributes to insulin resistance. By reducing ER stress, UDCA can improve insulin sensitivity, which in turn leads to the suppression of gluconeogenic gene expression.
A study investigating the effects of tauroursodeoxycholic acid (TUDCA) in a model of type 2 diabetes found that TUDCA treatment led to a significant restoration of glycogen (B147801) content in the liver and skeletal muscles of diabetic rats. This suggests an improvement in glucose uptake and storage, which is metabolically opposed to gluconeogenesis.
The table below presents findings related to the influence of UDCA on gluconeogenic gene expression from preclinical research:
| Compound | Model | Effect on Gluconeogenic Gene Expression | Reference |
| Ursodeoxycholic acid (UDCA) | - | Downregulates expression of Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK) | |
| Tauroursodeoxycholic acid (TUDCA) | Streptozotocin (STZ)-induced diabetic rats | Restored glycogen content in the liver, suggesting decreased gluconeogenesis. |
Amino Acid Metabolism Influence
The influence of ursodeoxycholic acid (UDCA) on amino acid metabolism is an emerging area of research, with preclinical studies beginning to shed light on its potential effects. While the primary focus of UDCA research has been on bile acid and glucose metabolism, its impact on amino acid profiles is gaining attention.
Alterations in amino acid metabolism are increasingly recognized as a hallmark of metabolic diseases, including insulin resistance and type 2 diabetes. Certain amino acids, particularly branched-chain amino acids (BCAAs), have been linked to the pathogenesis of these conditions.
Preclinical investigations into the effects of UDCA on amino acid metabolism are not as extensive as those for glucose and lipid metabolism. However, the known metabolic regulatory functions of UDCA, such as improving insulin sensitivity and reducing ER stress, suggest that it could indirectly modulate amino acid pathways. For instance, by enhancing insulin signaling, UDCA could influence protein synthesis and amino acid uptake in peripheral tissues.
Further research is required to delineate the specific effects of UDCA and its sodium salt hydrate (B1144303) on the metabolic pathways of individual amino acids and to understand the clinical implications of these modulations in the context of metabolic diseases.
Table of Compounds
| Compound Name |
| Ursodeoxycholic acid sodium salt hydrate |
| Glucagon-Like Peptide-1 (GLP-1) |
| Glucose-6-phosphatase |
| Phosphoenolpyruvate carboxykinase (PEPCK) |
| Tauroursodeoxycholic acid (TUDCA) |
| Ursodeoxycholic acid (UDCA) |
| Ursolic acid |
| Glycocholic acid |
| Taurocholic acid |
| Insulin |
| Glucagon |
| Farnesoid X receptor (FXR) |
| TGR5 |
| Streptozotocin (STZ) |
| Branched-chain amino acids (BCAAs) |
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
Ursodeoxycholic acid (UDCA) and its taurine-conjugated form, tauroursodeoxycholic acid (TUDCA), have demonstrated the ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1) in various preclinical models. GLP-1 is an incretin hormone secreted by enteroendocrine L-cells in the intestine, playing a crucial role in glucose homeostasis by enhancing insulin secretion, suppressing glucagon release, and delaying gastric emptying.
The primary mechanism by which bile acids, including UDCA, are thought to stimulate GLP-1 secretion is through the activation of the G-protein-coupled receptor TGR5, which is expressed on intestinal L-cells. However, there is some conflicting evidence regarding UDCA's direct affinity for TGR5. Some studies suggest that UDCA has no direct affinity for TGR5 but may indirectly stimulate GLP-1 release. One proposed indirect mechanism is that UDCA's choleretic effect, which enhances bile acid flow, leads to an increased concentration of other bile acids in the intestine that are potent TGR5 agonists. Another possibility is that UDCA acts as an antagonist to the farnesoid X receptor (FXR) in the intestine, and FXR inhibition has been shown to increase GLP-1 secretion.
Conversely, other research indicates that UDCA is a direct agonist for TGR5. In a study involving high-fat diet-fed mice, the glucoregulatory benefits of UDCA were observed in wild-type mice but not in TGR5 knockout mice, suggesting that TGR5 is necessary for UDCA's effects. Interestingly, this particular study did not find a difference in GLP-1 secretion between the groups, indicating that TGR5 may contribute to glucose regulation through mechanisms independent of GLP-1 in that specific context.
In a murine enteroendocrine cell line, STC-1, bile acids have been shown to promote GLP-1 secretion in a dose-dependent manner, and these cells express TGR5 mRNA. Furthermore, studies using another bile acid, ursolic acid, demonstrated its ability to activate TGR5 and enhance GLP-1 secretion both in vitro in NCI-H716 cells and in vivo in type 1-like diabetic rats.
TUDCA has also been shown to have a normalizing effect on serum GLP-1 levels in a streptozotocin (STZ)-induced diabetic rat model. This effect is believed to contribute to its antihyperglycemic properties, as incretin hormones like GLP-1 are known to have proliferative and anti-apoptotic effects on pancreatic β-cells.
The following table summarizes key findings from preclinical studies on the effect of UDCA and related compounds on GLP-1 secretion:
| Compound | Model | Key Findings |
| Ursodeoxycholic acid (UDCA) | Healthy human subjects | UDCA intake resulted in higher GLP-1 secretion and lower blood glucose. |
| Ursodeoxycholic acid (UDCA) | High-fat diet-fed mice (wild-type and TGR5 knockout) | UDCA improved glucose tolerance in wild-type mice but not in TGR5 knockout mice, though no significant difference in GLP-1 secretion was observed. |
| Tauroursodeoxycholic acid (TUDCA) | Streptozotocin (STZ)-induced diabetic rats | TUDCA treatment increased serum GLP-1 concentrations. |
| Various bile acids (including glycocholic and taurocholic acids) | STC-1 cells and normal and GLP-1R-/- mice | Bile acids stimulated GLP-1 secretion in STC-1 cells. In vivo studies suggested that GLP-1 secretion is part of the glucose-lowering mechanism. |
| Ursolic acid | NCI-H716 cells and type 1-like diabetic rats | Ursolic acid activated TGR5 and enhanced GLP-1 secretion. |
Influence on Gluconeogenic Gene Expression (e.g., Glucose-6-phosphatase, PEPCK)
Ursodeoxycholic acid (UDCA) has been shown to influence the expression of key genes involved in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. The primary enzymes regulating this process in the liver are glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).
One of the key pathways implicated is the farnesoid X receptor (FXR) signaling cascade. While UDCA itself is considered a weak FXR agonist or even an antagonist in some contexts, its administration can alter the bile acid pool composition, leading to changes in FXR activation. In the liver, activation of FXR has an insulin-like effect and can decrease plasma glucose levels.
Furthermore, UDCA is known to alleviate endoplasmic reticulum (ER) stress, a condition that is often elevated in metabolic diseases and contributes to insulin resistance. By reducing ER stress, UDCA can improve insulin sensitivity, which in turn leads to the suppression of gluconeogenic gene expression.
A study investigating the effects of tauroursodeoxycholic acid (TUDCA) in a model of type 2 diabetes found that TUDCA treatment led to a significant restoration of glycogen content in the liver and skeletal muscles of diabetic rats. This suggests an improvement in glucose uptake and storage, which is metabolically opposed to gluconeogenesis.
The table below presents findings related to the influence of UDCA on gluconeogenic gene expression from preclinical research:
| Compound | Model | Effect on Gluconeogenic Gene Expression | Reference |
| Ursodeoxycholic acid (UDCA) | ob/ob mice | Decreased protein levels of PEPCK and G6Pase in the liver. | |
| Ursodeoxycholic acid (UDCA) | Rats | Administration of UDCA increased G6Pase expression levels. | |
| Tauroursodeoxycholic acid (TUDCA) | Streptozotocin (STZ)-induced diabetic rats | Restored glycogen content in the liver, suggesting decreased gluconeogenesis. |
Amino Acid Metabolism Influence
The influence of ursodeoxycholic acid (UDCA) on amino acid metabolism is an emerging area of research, with preclinical studies beginning to shed light on its potential effects. A global metabolomics study in healthy men revealed that UDCA administration was primarily associated with alterations in amino acid, flavonoid, and fatty acid metabolism. Specifically, UDCA was found to regulate the phenylalanine/tyrosine pathway.
Alterations in amino acid metabolism are increasingly recognized as a hallmark of metabolic diseases, including insulin resistance and type 2 diabetes. Certain amino acids, particularly branched-chain amino acids (BCAAs), have been linked to the pathogenesis of these conditions.
Preclinical investigations into the effects of UDCA on amino acid metabolism are not as extensive as those for glucose and lipid metabolism. However, the known metabolic regulatory functions of UDCA, such as improving insulin sensitivity and reducing ER stress, suggest that it could indirectly modulate amino acid pathways. For instance, by enhancing insulin signaling, UDCA could influence protein synthesis and amino acid uptake in peripheral tissues.
Further research is required to delineate the specific effects of UDCA and its sodium salt hydrate on the metabolic pathways of individual amino acids and to understand the clinical implications of these modulations in the context of metabolic diseases.
Cellular Phenotype Modulation in Experimental Systems
Cell Cycle Regulation and Arrest
UDCA has been shown to influence cell cycle progression, a tightly controlled process that governs cell division and proliferation. In colon cancer cell lines, treatment with UDCA has been observed to suppress cell growth. nih.gov This inhibitory effect is partly attributed to the modulation of key cell cycle regulatory proteins. For instance, studies have indicated that UDCA can lead to an increase in the expression of cell cycle inhibitors. researchgate.net
In hepatocytes, UDCA has been found to reduce the transcriptional activation and expression of cyclin D1, a protein crucial for progression through the G1 phase of the cell cycle. nih.gov While some studies on synthetic derivatives of UDCA have shown an arrest in the G1 phase of the cell cycle in human prostate carcinoma cells, it is noteworthy that UDCA itself did not exhibit the same growth-inhibitory effects in the tested concentration range in that particular study. nih.gov However, in colon cancer cells, UDCA treatment has been associated with an increase in the expression of the cell cycle inhibitors p21 and p27. researchgate.net
Table 1: Effect of Ursodeoxycholic Acid on Cell Cycle Regulatory Proteins
| Cell Line | Experimental Observation | Reference |
|---|---|---|
| Primary Rat Hepatocytes | Reduced transcriptional activation and expression of cyclin D1. | nih.gov |
| Colon Cancer Cells | Increased expression of p21 and p27. | researchgate.net |
| Human Prostate Carcinoma PC-3 Cells | Synthetic derivatives of UDCA arrested cell cycle at G1 phase; UDCA alone showed no significant effect in the tested range. | nih.gov |
Cellular Senescence Induction
Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors. UDCA has been identified as an inducer of senescence in cancer cells. In colon cancer cells, treatment with UDCA leads to the appearance of morphological and biochemical markers of senescence. nih.gov These changes include the cells becoming flattened, spread out, and vacuolated, along with staining positive for the senescence marker β-galactosidase. nih.gov This induction of senescence by UDCA in colon cancer cells appears to be independent of the tumor suppressor proteins p53 and p21, as well as the retinoblastoma protein (Rb). nih.gov
Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. Its activity is crucial for the immortal phenotype of most cancer cells. Research has demonstrated that UDCA can inhibit telomerase activity in colon cancer cells. nih.gov This inhibition is a key aspect of its ability to induce senescence, as telomere shortening is a known trigger for this process. nih.gov
Cell Differentiation Induction
Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. UDCA has been shown to promote differentiation in certain cancer cell lines. In colon carcinoma cells, UDCA treatment induces morphological changes consistent with differentiation, such as an increased cell size, remodeling of cytokeratins, and the accumulation of lipid droplets. nih.gov Furthermore, UDCA upregulates the expression of differentiation markers, including cytokeratin 8, 18, and 19, as well as E-cadherin. nih.gov In a different experimental model, UDCA has been observed to favor the differentiation of human chemically derived hepatic progenitor cells into cholangiocytes. ahbps.org
Table 2: Markers of Differentiation Induced by Ursodeoxycholic Acid in Colon Carcinoma Cells
| Marker | Change upon UDCA Treatment | Reference |
|---|---|---|
| Cell Morphology | Increased cell size, cytokeratin remodeling, lipid droplet accumulation | nih.gov |
| Cytokeratin 8 | Upregulation | nih.gov |
| Cytokeratin 18 | Upregulation | nih.gov |
| Cytokeratin 19 | Upregulation | nih.gov |
| E-cadherin | Upregulation | nih.gov |
Cancer Stem Cell Formation Suppression
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, and are thought to be responsible for tumor initiation, metastasis, and recurrence. UDCA has demonstrated the ability to suppress the formation and maintenance of CSCs in several types of cancer.
In pancreatic cancer cells, UDCA treatment was found to decrease the expression of the stemness-related gene Sox2 and reduce the formation of pancreatic cancer spheres, which is an in vitro measure of stemness. nih.gov Similarly, in colon cancer cell lines HT29 and HCT116, UDCA inhibited the formation of colon tumorspheres, suggesting a repressive effect on the cancer stem-like cell population. nih.gov This effect on CSCs may be linked to the regulation of oxidative stress. nih.gov
Table 3: Effect of Ursodeoxycholic Acid on Cancer Stem Cell Phenotypes
| Cancer Type | Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Pancreatic Cancer | HPAC, Capan-1 | Decreased expression of Sox2; Diminished formation of pancreatic cancer spheres. | nih.gov |
| Colon Cancer | HT29, HCT116 | Reduced formation of colon tumorspheres. | nih.gov |
Immunomodulatory and Anti Inflammatory Effects in Research Models
General Immunomodulation
Ursodeoxycholic acid sodium salt hydrate (B1144303) exerts broad immunomodulatory effects by influencing both innate and adaptive immune responses. nih.govyoutube.com In vitro studies have shown that it can suppress the production of immunoglobulins. Specifically, the production of IgM, IgG, and IgA induced by Staphylococcus aureus Cowan I in peripheral blood mononuclear cells from both healthy subjects and patients with primary biliary cirrhosis was demonstrably inhibited. nih.gov This suppressive action was also observed in human B lymphoma cell lines. nih.gov
Furthermore, the compound modulates the production of various cytokines. For instance, it has been found to suppress the production of interleukin-2 (B1167480) (IL-2) and interleukin-4 (IL-4) stimulated by concanavalin (B7782731) A, as well as interferon-gamma (IFN-γ) production induced by polyinosinic-polycytidylic acid. nih.gov It can also inhibit the release of cytokines from mononuclear cells that would otherwise trigger the proliferation and activation of T cytotoxic and natural killer cells. nih.gov These findings underscore the compound's capacity to temper exaggerated immune reactions.
Attenuation of Pro-inflammatory Responses (e.g., in Kupffer Cells)
Kupffer cells, the resident macrophages of the liver, play a central role in hepatic inflammation. Ursodeoxycholic acid sodium salt hydrate has been shown to effectively attenuate pro-inflammatory responses in these cells. nih.govdrugbank.com One of the key mechanisms is the prevention of the production of reactive oxygen species (ROS) by Kupffer cells and other resident macrophages in the liver. drugbank.com By curbing ROS generation, the compound helps to lessen oxidative stress within the liver, a major contributor to inflammatory damage. drugbank.com
In experimental models of cholestatic liver injury, this compound has been observed to reduce the release of pro-inflammatory cytokines and decrease hepatocellular levels of cytotoxic bile acids. nih.gov This cytoprotective effect is crucial in mitigating the inflammatory processes associated with various liver pathologies. nih.gov
Suppression of Inflammatory Gene Expression via NF-κB Pathway
A pivotal mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net NF-κB is a critical transcription factor that governs the expression of a wide array of genes involved in inflammation.
In studies using lipopolysaccharide (LPS) to induce an inflammatory response in macrophages and other cell types, this compound has been shown to prevent the activation of NF-κB. nih.govmdpi.comnih.gov This inhibition of NF-κB activation subsequently leads to a downregulation of the expression of pro-inflammatory genes. mdpi.comresearchgate.net For example, in a model of sepsis-induced acute kidney injury, the compound was found to inhibit the phosphorylation of the NF-κB p65 subunit, a key step in its activation. nih.govnih.gov This action contributes significantly to its protective effects against inflammation-mediated tissue damage. nih.gov
| Research Model | Key Findings | Reference |
|---|---|---|
| Sepsis-induced acute kidney injury in mice | Inhibited NF-κB p65 phosphorylation and reduced pro-inflammatory cytokine levels in both serum and kidney. | nih.govnih.gov |
| LPS-stimulated RAW 264.7 macrophages | Inhibited phosphorylation of IκBα, an upstream regulator of NF-κB activation. | nih.gov |
| Human colon cancer cells (HCT116) | Blocked deoxycholic acid-induced NF-κB DNA binding. | researchgate.net |
| DSS-induced colitis mouse model | Suppressed NF-κB activation in macrophages. | researchgate.net |
Reduction of Pro-inflammatory Cytokines
Consistent with its inhibition of the NF-κB pathway, this compound has been demonstrated to reduce the production of several key pro-inflammatory cytokines. In various research models, treatment with the compound led to a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govmdpi.comnih.gov
For instance, in a study on sepsis-induced acute kidney injury in mice, administration of this compound resulted in lower levels of TNF-α, IL-1β, and IL-6 in both the serum and the kidney tissue. nih.govnih.gov Similarly, in LPS-stimulated RAW 264.7 macrophages, the compound effectively suppressed the expression of these pro-inflammatory cytokines at both the mRNA and protein levels. nih.gov
| Cytokine | Research Model | Observed Effect | Reference |
|---|---|---|---|
| TNF-α | Sepsis-induced acute kidney injury in mice | Reduced levels in serum and kidney | nih.govnih.gov |
| LPS-stimulated RAW 264.7 macrophages | Decreased mRNA and protein expression | nih.gov | |
| IL-1β | Sepsis-induced acute kidney injury in mice | Reduced levels in serum and kidney | nih.govnih.gov |
| LPS-stimulated RAW 264.7 macrophages | Decreased mRNA and protein expression | nih.gov | |
| IL-6 | Sepsis-induced acute kidney injury in mice | Reduced levels in serum and kidney | nih.govnih.gov |
| LPS-stimulated RAW 264.7 macrophages | Decreased mRNA and protein expression | nih.gov |
Enhancement of Natural Killer Cell Activity
Natural killer (NK) cells are a crucial component of the innate immune system, responsible for recognizing and eliminating infected or malignant cells. Research has shown that this compound can enhance the activity of NK cells. nih.govresearchgate.net
In a study involving patients with primary biliary cirrhosis, administration of the compound led to a significant increase in NK cell activity. nih.gov Furthermore, in vitro experiments with lymphocytes from healthy volunteers demonstrated that this compound enhanced NK cell activity, in contrast to hydrophobic bile acids which had a depressive effect. nih.gov This enhancement of NK cell function is another facet of its immunomodulatory profile, potentially contributing to its therapeutic benefits in certain immune-mediated conditions.
Decrease in Active Macrophage Populations
Beyond its effects on Kupffer cells, this compound can also influence the polarization and population of macrophages, key players in the inflammatory process. researchgate.netresearchgate.netnih.govnih.gov Macrophages can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.
Studies have indicated that this compound can promote a shift from the M1 to the M2 macrophage phenotype. researchgate.net For example, in a model of colonic inflammation, the compound was found to alleviate inflammation by enhancing M2 macrophage polarization. researchgate.net This was associated with a reduction in the production of inflammatory cytokines. researchgate.net Additionally, research has shown that treatment with this compound can lead to a decrease in macrophage infiltration in inflamed tissues. nih.gov
Interactions and Systemic Effects in Preclinical Models
Gut Microbiome Interface
UDCA plays a significant role in the dynamic communication between the host and the gut microbiota. nih.govnih.gov Its administration can modulate the composition of the gut microbiome and influence bile acid metabolism, which in turn affects host physiology.
Maintenance of Host-Gut Microbiota Communication
UDCA is a key factor in maintaining the intricate communication between the host and the gut microbiota. nih.govnih.gov Evidence suggests that UDCA can repair gut barrier integrity by increasing the expression of tight junction proteins such as Claudin-1 and ZO-1 in the intestine. frontiersin.orgnih.gov This fortification of the intestinal barrier is crucial in preventing the translocation of bacterial products, such as lipopolysaccharides, into systemic circulation, thereby reducing inflammation. frontiersin.org Furthermore, UDCA is involved in modulating host immune responses through its interactions with various nuclear receptors, including the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), which are pivotal in the host's dialogue with the intestinal microbiota. nih.govclinicaltrials.gov
Restoration of Gut Microbiota Balance
In preclinical models of non-alcoholic steatohepatitis (NASH), UDCA treatment has been shown to partially restore the balance of the gut microbiota. frontiersin.orgnih.gov In a mouse model of NASH induced by a high-fat, high-cholesterol diet, UDCA administration led to significant changes in the gut microbial composition. frontiersin.org At the phylum level, a decrease in the relative abundance of Firmicutes and an increase in Bacteroidetes were observed. nih.gov At the genus level, UDCA treatment resulted in a lower abundance of Fecalibaculum, Coriobacteriaceae_UCG-002, and Enterorhabdus, and a higher abundance of norank_f_Muribaculaceae, Bacteroides, and Alistipes. nih.gov These shifts in the microbial community structure are associated with the alleviation of gut dysbiosis. frontiersin.orgnih.gov In another study, treatment with UDCA and chenodeoxycholic acid (CDCA) in patients with gallbladder stones led to the restoration of Roseburia abundance, which was found to be different from healthy controls. mdpi.com
Influence on Bile Acid Metabolism by Intestinal Microbes
The gut microbiota is instrumental in the metabolism of bile acids, converting primary bile acids synthesized in the liver into secondary bile acids. doaj.orgmdpi.com The administration of UDCA influences this process. Endogenously, UDCA is produced through the action of 7-hydroxysteroid dehydrogenase (7-HSDH) by the gut microbiota, which converts chenodeoxycholic acid (CDCA) into UDCA. nih.gov Exogenous UDCA administration can alter the bile acid pool by increasing the concentration of hydrophilic bile acids and diluting the more toxic hydrophobic secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). tandfonline.comsemanticscholar.org This shift in the bile acid profile can, in turn, modulate the composition of the gut microbiota. tandfonline.com For instance, UDCA treatment can lead to an increase in its conjugated forms, such as glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA). tandfonline.comsemanticscholar.org
Extrahepatic Mechanistic Insights
The therapeutic potential of UDCA extends beyond the liver and gut, with significant neuroprotective and ocular protective effects demonstrated in various preclinical models.
Central Nervous System (e.g., Neuroprotection in Alzheimer's and Parkinson's Models)
UDCA and its taurine-conjugated form, TUDCA, have shown neuroprotective properties in models of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govfrontiersin.org These effects are attributed to their ability to cross the blood-brain barrier and exert anti-inflammatory, antioxidant, and anti-apoptotic actions. nih.gov
In preclinical models of Parkinson's disease , UDCA has been shown to protect dopaminergic neurons from oxidative stress by regulating mitochondrial function. researchgate.netnih.gov In MPTP/MPP+-induced models, UDCA improved behavioral performance, enhanced cell viability, and reduced cell death. researchgate.netnih.gov The mechanisms involve the inhibition of reactive oxygen species accumulation, stabilization of the mitochondrial membrane potential, and prevention of ATP depletion. researchgate.netnih.gov Furthermore, UDCA was found to activate the AMPK/mTOR and PINK1/Parkin pathways, which are crucial for regulating autophagy and mitochondrial quality control. researchgate.netnih.gov
In the context of Alzheimer's disease , UDCA has demonstrated the ability to improve mitochondrial function in fibroblasts from patients with both sporadic and familial forms of the disease. nih.gov Specifically, UDCA treatment increased mitochondrial membrane potential and respiration. nih.gov It also modulated mitochondrial morphology by increasing the amount and localization of dynamin-related protein 1 (Drp1), a key protein in mitochondrial division. nih.gov In animal models, TUDCA has been shown to reduce the accumulation of amyloid-β deposits and improve memory deficits. frontiersin.org
Table 1: Neuroprotective Effects of UDCA in Preclinical CNS Models
| Disease Model | Key Findings | Proposed Mechanisms |
|---|---|---|
| Parkinson's Disease (MPTP/MPP+ induced) | Improved behavioral performance, protected dopaminergic neurons, improved cell viability. researchgate.netnih.gov | Regulation of mitochondrial function, autophagy, and apoptosis; Activation of AMPK/mTOR and PINK1/Parkin pathways. researchgate.netnih.gov |
| Alzheimer's Disease (Patient-derived fibroblasts) | Increased mitochondrial membrane potential and respiration, restored mitochondrial morphology. nih.gov | Increased Drp1 protein amount and localization to mitochondria. nih.gov |
| Alzheimer's Disease (Mouse model) | Reduced glial activation, decreased Aβ deposit accumulation, improved memory. frontiersin.org | Neuroprotective effects, reduction of amyloidogenesis. frontiersin.org |
| Frontotemporal Dementia (CHMP2BIntron5 models) | Rescued dendritic collapse and apoptosis in rat primary neurons. nih.gov | Neuroprotection downstream of endosomal-lysosomal and autophagic dysfunction. nih.gov |
Ocular System (e.g., Retinal Pericyte Loss, Age-Related Macular Degeneration Models)
UDCA has also been investigated for its protective effects in ocular diseases, particularly those involving retinal cell loss and neovascularization.
In models of diabetic retinopathy , a condition marked by the early loss of retinal pericytes, UDCA has been shown to attenuate this loss by reducing endoplasmic reticulum (ER) stress. nih.govnih.govarvojournals.org In streptozotocin-induced diabetic mice, UDCA treatment improved vascular integrity and reduced fluorescein (B123965) dye leakage from retinal vessels. nih.govarvojournals.org It also attenuated the expression of unfolded protein response (UPR) markers, which are indicative of ER stress. nih.govarvojournals.org
For age-related macular degeneration (AMD) , particularly the wet form (wAMD), an oral formulation of UDCA was found to have inhibitory effects on choroidal neovascularization (CNV) in a mouse model. nih.govresearchgate.net UDCA is believed to exert these effects through its anti-inflammatory, anti-oxidant, anti-apoptotic, and anti-angiogenic properties. nih.gov It has been shown to suppress the elevation of vascular endothelial growth factor (VEGF), a key driver of angiogenesis in the retina. nih.gov Furthermore, studies have demonstrated that orally administered UDCA can cross the blood-retinal barrier, particularly when the barrier is compromised, as seen in retinal detachment, and protect photoreceptors from apoptosis. nih.gov
Table 2: Ocular Protective Effects of UDCA in Preclinical Models
| Ocular Condition Model | Key Findings | Proposed Mechanisms |
|---|---|---|
| Diabetic Retinopathy (Streptozotocin-induced diabetic mice) | Attenuated retinal pericyte loss, improved vascular integrity, reduced fluorescein leakage. nih.govnih.govarvojournals.org | Amelioration of endoplasmic reticulum (ER) stress, attenuation of unfolded protein response (UPR) markers. nih.govnih.govarvojournals.org |
| Wet Age-Related Macular Degeneration (Laser-induced CNV mouse model) | Inhibited choroidal neovascularization, led to functional recovery of the retina. nih.govresearchgate.net | Anti-inflammatory, anti-oxidant, anti-apoptotic, and anti-angiogenic effects; Suppression of VEGF elevation. nih.gov |
| Oxygen-Induced Retinopathy (Mouse model) | Significantly reduced retinal neovascularization and ameliorated vascular distribution. mdpi.com | Inhibition of pathological neovascularization. mdpi.com |
| Retinal Detachment (Ex vivo rat retinal explants) | Protected photoreceptors from apoptosis and necrosis. nih.gov | Direct neuroprotective effects on retinal cells. nih.gov |
Renal System (e.g., Nephroprotective Effects in Diabetic Nephropathy)
In preclinical models of diabetic nephropathy, UDCA has been shown to exert significant nephroprotective effects. A key mechanism underlying this protection is the attenuation of endoplasmic reticulum (ER) stress, which is implicated in the pathogenesis of diabetic kidney disease. In a study involving db/db mice, a model for spontaneous diabetic nephropathy, administration of UDCA led to a significant improvement in renal function. This was evidenced by reductions in the albumin/creatinine (B1669602) ratio, blood urea (B33335) nitrogen (BUN), and serum creatinine (SCr). nih.gov
The protective effects of UDCA are linked to its ability to mitigate hyperglycemia-mediated oxidative stress. The compound was found to alleviate renal ER stress-induced cell death and reduce the production of reactive oxygen species (ROS). nih.gov Furthermore, UDCA treatment upregulated the expression of the anti-apoptotic protein Bcl-2 while suppressing the pro-apoptotic protein Bax in the kidneys of these mice. nih.gov This modulation of apoptotic pathways, coupled with a reduction in oxidative stress markers such as malondialdehyde (MDA) and an increase in antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), underscores the multifaceted renoprotective action of UDCA in the context of diabetic nephropathy. nih.gov
| Parameter | Effect of UDCA Treatment in db/db Mice | Reference |
| Albumin/Creatinine Ratio | Decreased | nih.gov |
| Blood Urea Nitrogen (BUN) | Decreased | nih.gov |
| Serum Creatinine (SCr) | Decreased | nih.gov |
| Reactive Oxygen Species (ROS) | Decreased | nih.gov |
| Bcl-2 Expression | Upregulated | nih.gov |
| Bax Expression | Suppressed | nih.gov |
| Oxidative Stress | Attenuated | nih.gov |
Pulmonary System (e.g., Alleviation of Acute Lung Injury)
Preclinical studies have highlighted the potential of UDCA in alleviating acute lung injury (ALI). In a rat model of ALI induced by fat embolism syndrome, pretreatment with UDCA significantly attenuated the pathological and biochemical changes associated with the condition. frontiersin.orgresearchgate.net Specifically, UDCA reduced pulmonary edema, inflammatory cell infiltration, and the production of pro-inflammatory cytokines. nih.gov
The mechanisms underlying the pulmonary protective effects of UDCA are multifactorial. It has been shown to modulate the expression of aquaporins, such as AQP1 and AQP5, which are crucial for regulating fluid transport in the lungs. nih.govnih.gov In endotoxin-induced ALI in rats, UDCA exhibited antioxidative, anti-inflammatory, and anti-apoptotic effects. nih.govnih.gov The anti-inflammatory action is partly attributed to the downregulation of NF-κB, a key regulator of the inflammatory response. nih.gov By inhibiting these pathways, UDCA helps to preserve the integrity of the alveolar-capillary barrier and reduce the severity of lung injury. frontiersin.orgmdpi.com
| Parameter | Effect of UDCA in Preclinical ALI Models | Reference |
| Pulmonary Edema | Reduced | nih.gov |
| Inflammatory Cell Infiltration | Reduced | nih.gov |
| Pro-inflammatory Cytokines | Reduced | nih.gov |
| Oxidative Stress | Inhibited | nih.gov |
| Apoptosis | Inhibited | nih.govnih.gov |
| NF-κB Expression | Reduced | nih.gov |
| Aquaporin (AQP1, AQP5) Expression | Modulated | nih.govnih.gov |
Cardiovascular System (e.g., Antiatherosclerotic Effects, Direct Cardiac Protection)
UDCA has demonstrated significant protective effects on the cardiovascular system in preclinical models, encompassing both anti-atherosclerotic actions and direct cardiac protection.
In the context of diabetic atherosclerosis, UDCA has been shown to exert anti-atherogenic effects by inhibiting the signaling of the Receptor for Advanced Glycation Endproducts (RAGE). mdpi.commdpi.com In hyperglycemic conditions, UDCA reduces endothelial dysfunction by mitigating ER stress, decreasing RAGE expression, and suppressing inflammatory responses, including NF-κB activation and ROS production. mdpi.commdpi.com Furthermore, in macrophages, UDCA inhibits foam cell formation by upregulating the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are involved in cholesterol efflux. mdpi.commdpi.com
Regarding direct cardiac protection, studies in rat models of myocardial injury have shown that UDCA can reduce infarct size and improve hemodynamic parameters. gwu.edutudelft.nl In a model of isoprenaline-induced myocardial injury, UDCA pretreatment significantly reduced cardiac markers such as high-sensitivity troponin I (hsTnI) and aspartate aminotransferase (AST). gwu.edutudelft.nl The cardioprotective effects are associated with a reduction in oxidative stress, as evidenced by decreased levels of thiobarbituric acid reactive substances (TBARS) and increased levels of the antioxidant glutathione (B108866) (GSH). gwu.edutudelft.nl UDCA also tends to increase the activity of antioxidant enzymes like SOD and CAT. gwu.edutudelft.nl Moreover, in a model of the cholestatic fetal heart, UDCA was found to protect against arrhythmias by modulating the membrane potential of cardiac myofibroblasts.
| Cardiovascular Effect | Mechanism/Observation in Preclinical Models | Reference |
| Anti-atherosclerotic | Inhibits RAGE signaling | mdpi.commdpi.com |
| Reduces endothelial dysfunction and ER stress | mdpi.commdpi.com | |
| Suppresses NF-κB activation and ROS production | mdpi.commdpi.com | |
| Inhibits foam cell formation in macrophages | mdpi.commdpi.com | |
| Upregulates ABCA1 and ABCG1 expression | mdpi.commdpi.com | |
| Direct Cardiac Protection | Reduces infarct size and improves hemodynamics | gwu.edutudelft.nl |
| Decreases cardiac markers (hsTnI, AST) | gwu.edutudelft.nl | |
| Reduces oxidative stress (TBARS) | gwu.edutudelft.nl | |
| Increases antioxidant levels (GSH) | gwu.edutudelft.nl | |
| Protects against arrhythmias in a fetal heart model |
Skeletal Muscle Interactions
The interaction of UDCA with skeletal muscle presents a more complex picture in preclinical models. While some bile acids are being investigated for potential benefits in muscle health, recent studies on UDCA in healthy mice suggest a contrary effect.
Research has shown that administration of UDCA to healthy mice can induce sarcopenia, a condition characterized by the loss of muscle mass and function. frontiersin.orgnih.gov This was evidenced by a decline in muscle strength, muscle mass, and physical performance. frontiersin.orgnih.gov At a cellular level, UDCA was observed to decrease the diameter of muscle fibers and reduce the levels of sarcomeric proteins. nih.gov
The proposed mechanism for this sarcopenic effect involves a disruption in protein homeostasis. Studies in C2C12 myotubes, a cell line model for skeletal muscle, revealed that UDCA decreases protein synthesis. frontiersin.orgnih.gov This was demonstrated by reduced incorporation of puromycin (B1679871) and decreased phosphorylation of key proteins in the mTOR signaling pathway, such as p70S6K and 4EBP1, which are crucial for initiating protein synthesis. nih.gov Additionally, UDCA was found to alter autophagic flux in these cells. frontiersin.orgnih.gov It is important to note that these findings are in the context of healthy, non-pathological skeletal muscle. In contrast, a study on gallbladder smooth muscle from patients with cholesterol gallstones found that UDCA improved muscle contractility, suggesting that the effects of UDCA can be muscle type and context-dependent. mdpi.com
| Observation | Model | Effect of UDCA | Proposed Mechanism | Reference |
| Sarcopenia Induction | Healthy Mice | Decreased muscle mass, strength, and physical function | - | frontiersin.orgnih.gov |
| Muscle Fiber Morphology | Healthy Mice | Decreased fiber diameter | - | nih.gov |
| Protein Synthesis | C2C12 Myotubes | Decreased | Reduced phosphorylation of p70S6K and 4EBP1 | nih.gov |
| Autophagic Flux | C2C12 Myotubes | Altered | - | frontiersin.orgnih.gov |
| Muscle Contractility | Gallbladder Smooth Muscle | Improved | Decreased cholesterol in plasma membrane and reduced oxidative stress | mdpi.com |
Structure Activity Relationships and Derivative Research
Mechanistic Investigations of Ursodeoxycholic Acid Derivatives (e.g., Norursodeoxycholic Acid, Hybrid Molecules)
The exploration of UDCA derivatives has revealed unique physiological and therapeutic properties tied to specific structural modifications. These investigations provide insight into how altering the bile acid's side chain or creating hybrid molecules can lead to novel mechanisms of action.
Norursodeoxycholic Acid (norUDCA)
A key derivative of UDCA is 24-norursodeoxycholic acid (norUDCA), a C23 homologue with a shortened side chain. nih.gov This seemingly minor modification results in significant changes to its metabolic fate and mechanism of action compared to the parent compound. A crucial feature of norUDCA is its relative resistance to amidation (conjugation with taurine (B1682933) or glycine). nih.govnih.gov This resistance allows norUDCA to undergo a process known as cholehepatic shunting, where it is secreted by liver cells, partially reabsorbed by cholangiocytes (the cells lining the bile ducts), and then returns to the liver. nih.govnihr.ac.uk
This cycling leads to a bicarbonate-rich hypercholeresis, essentially "flushing" the bile ducts, which is thought to protect the liver from cholestatic injury. nih.govnihr.ac.uk Further research has shown that norUDCA directly stimulates fluid secretion in isolated bile duct units in a bicarbonate-dependent manner. nih.gov A key part of this mechanism involves the direct activation of the TMEM16A chloride ion channel in the cells lining the bile ducts, which increases secretion and enhances bile flow. upmcphysicianresources.com This action appears to be independent of major bile acid transporters, highlighting a unique therapeutic pathway. upmcphysicianresources.com
Studies comparing norUDCA with its taurine-conjugated form (tauronorursodeoxycholic acid) and a further shortened derivative (dinorursodeoxycholic acid) in mouse models of sclerosing cholangitis demonstrated the unique efficacy of norUDCA in improving cholangitis and fibrosis. nih.gov
Hybrid Molecules
Molecular hybridization involves covalently linking two or more bioactive molecules to create a single new entity. mdpi.comnih.gov This strategy aims to improve properties like stability, activity, and selectivity, or to achieve synergistic effects. nih.govacs.org UDCA has been a valuable scaffold for creating such hybrids.
Dihydroartemisinin (DHA)-UDCA Hybrids: Dihydroartemisinin, an antimalarial drug, has shown potential in other areas like anticancer and antiviral therapy, but is limited by a short half-life and poor stability. nih.govmdpi.com To overcome this, researchers have synthesized hybrids linking DHA with UDCA. nih.govmdpi.com These conjugates, such as UDC-DHA and UDCMe-Z-DHA, have demonstrated improved stability compared to DHA alone. acs.orgmdpi.com Mechanistic studies suggest these hybrids can induce apoptosis and autophagy in cancer cells. mdpi.com In the context of viral infections like SARS-CoV-2, it is speculated that DHA-UDCA hybrids may act by inhibiting the farnesoid X receptor (FXR), which in turn downregulates the ACE2 receptor used by the virus for cell entry. nih.govacs.org
Acetoacetate-UDCA Hybrids: Researchers have also explored hybrids of UDCA and acetoacetate (B1235776), a natural ketone body. mdpi.com The rationale is that both parent molecules influence a variety of cellular processes involved in several diseases. Enzymatic synthesis has been used to selectively create these hybrids, which are being investigated as potential new therapeutic agents. mdpi.com
Synthesis and Characterization of Novel Ursodeoxycholic Acid Conjugates
The creation of novel UDCA conjugates involves sophisticated chemical and biological synthesis techniques, followed by rigorous characterization to confirm their structure and properties.
Synthesis Strategies
The synthesis of UDCA derivatives often starts with UDCA or other readily available bile acids like cholic acid. beilstein-journals.org The complexity of the bile acid structure necessitates precise and selective chemical reactions. beilstein-journals.org
Enzymatic Synthesis: Biocatalysis offers a highly selective method for creating UDCA conjugates. For example, the enzyme Candida antarctica lipase (B570770) B (CAL-B) has been used for the regioselective transesterification of methyl acetoacetate with UDCA to produce 3α-acetoacetoxy UDCA. mdpi.com This method allows for specific modification of the hydroxyl groups on the UDCA molecule. mdpi.com Biological synthesis, using either free enzymes or whole-cell systems, is also a major area of development for producing UDCA itself from precursors like chenodeoxycholic acid (CDCA) or cholic acid (CA). frontiersin.orgnih.gov This often involves hydroxysteroid dehydrogenases (HSDHs) that catalyze specific oxidation and reduction reactions at the C7 position. frontiersin.orgnih.gov
Chemical Synthesis: Traditional chemical methods are widely used to create hybrid molecules. The synthesis of DHA-UDCA hybrids has been achieved through condensation reactions to form ester linkages. mdpi.com Another advanced technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," which creates a stable triazole linkage between the UDCA derivative and DHA. nih.govmdpi.com Researchers have also designed and synthesized series of UDCA-cinnamic acid hybrids to explore their potential as anti-inflammatory agents. nih.gov
Characterization
Once synthesized, novel UDCA conjugates must be thoroughly characterized to confirm their identity, purity, and stability. High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) is a critical analytical tool used to analyze the stability of hybrids like UDCMe-Z-DHA in cell culture medium. mdpi.com Spectroscopic methods are also employed to elucidate the chemical structures of the newly synthesized compounds. mdpi.com The biological characterization involves in vitro assays to determine the compound's activity, such as measuring the inhibition of nitric oxide production to screen for anti-inflammatory effects in UDCA-cinnamic acid hybrids. nih.gov
Interactive Data Tables
Table 1: Investigated Ursodeoxycholic Acid Derivatives and Their Mechanisms
| Derivative/Hybrid | Core Structural Change | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Norursodeoxycholic Acid (norUDCA) | Shortened C24 side chain (C23 acid) | Undergoes cholehepatic shunting; stimulates bicarbonate-rich bile flow via TMEM16A activation. | nih.govnih.govupmcphysicianresources.com |
| Dihydroartemisinin-UDCA Hybrid | DHA conjugated to UDCA (ester or triazole linkage) | Improves stability of DHA; may act via FXR inhibition; induces apoptosis in cancer cells. | nih.govacs.orgmdpi.com |
| Acetoacetate-UDCA Hybrid | Acetoacetyl moieties linked to UDCA hydroxyl groups | Serves as a potential new therapeutic agent by combining the biological activities of both parent molecules. | mdpi.com |
Table 2: Synthesis and Characterization of UDCA Conjugates
| Conjugate Type | Synthesis Method | Characterization Technique(s) | Key Finding | Reference |
|---|---|---|---|---|
| Acetoacetate-UDCA | Enzymatic (Lipase CAL-B) | Chromatography, Spectroscopy | Achieved regioselective synthesis of mono- and bis-adducts. | mdpi.com |
| Dihydroartemisinin-UDCA | Chemical (Condensation, Click Chemistry) | HPLC-MS/MS, Cell Viability Assays | Hybrid molecules showed greater stability than parent DHA. | nih.govmdpi.com |
Advanced Methodologies in Ursodeoxycholic Acid Research
In vitro Experimental Systems (e.g., Cell Lines, Primary Cell Cultures, Isolated Organelles)
In vitro systems are fundamental tools for dissecting the direct cellular and subcellular effects of ursodeoxycholic acid, independent of systemic influences. These models include immortalized cell lines, primary cells isolated directly from tissues, and isolated cellular organelles, each offering unique advantages for mechanistic studies.
Cell Lines A variety of cell lines have been employed to investigate UDCA's effects on different biological processes:
Intestinal Epithelial Cells: In the rat intestinal epithelial cell line IEC-6, UDCA was found to stimulate cell migration to repair "wounds" in the cell monolayer. nih.gov This effect was dependent on the activation of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). nih.gov
Cancer Cells: In human bile duct cancer (BDC) cells (SNU-245), UDCA inhibits cell proliferation, induces apoptosis, and suppresses cell invasiveness. nih.govspandidos-publications.com It appears to counteract the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, partly by inhibiting the EGFR signaling pathway. nih.govspandidos-publications.com Studies in other cancer cell lines, including HepG2 (hepatoma), HuH-7 (hepatoma), Saos-2 (osteosarcoma), Cos-7 (kidney), and HeLa (cervical cancer), have shown that UDCA can inhibit apoptosis induced by various agents like deoxycholic acid (DCA), ethanol, and Fas ligand. cloudfront.netjci.org
Fibroblasts: Fibroblasts from patients with familial Parkinson's disease (with parkin mutations) and Alzheimer's disease (both sporadic and familial PSEN1 mutations) have been used to study UDCA's neuroprotective potential. In these cells, UDCA improves mitochondrial function, increases mitochondrial membrane potential, and restores mitochondrial morphology. nih.govoup.comnih.gov
Isolated Organelles Research using organelles isolated from cells has provided direct evidence for UDCA's subcellular targets. Studies on isolated mitochondria have shown that UDCA can directly inhibit the mitochondrial membrane permeability transition (MPT), a critical event in the apoptotic pathway. cloudfront.netjci.org It protects mitochondria from damage induced by toxic agents and reduces the production of reactive oxygen species. cloudfront.netjci.org This stabilization of the mitochondrial membrane is considered a core component of UDCA's anti-apoptotic effects. cloudfront.netjci.org
Table 1: Summary of In Vitro Research on Ursodeoxycholic Acid
| Experimental System | Cell/Organelle Type | Key Findings | Reference |
|---|---|---|---|
| Primary Cell Culture | Human Hepatocytes | Reduces cytotoxicity of hydrophobic bile salts; increases cell survival. | nih.gov |
| Cell Lines | IEC-6 (Rat Intestinal) | Stimulates intestinal epithelial cell migration via EGFR and COX-2 pathways. | nih.gov |
| SNU-245 (Human Bile Duct Cancer) | Inhibits proliferation and invasion; suppresses epithelial-mesenchymal transition. | nih.govspandidos-publications.com | |
| Patient Fibroblasts (Parkinson's, Alzheimer's) | Improves mitochondrial respiration, membrane potential, and morphology. | nih.govnih.gov | |
| Isolated Organelles | Mitochondria (from Rat Liver) | Inhibits mitochondrial membrane permeability transition (MPT) induced by toxic agents. | cloudfront.netjci.org |
In vivo Animal Models (e.g., Rodent Models of Disease, Genetic Models)
Animal models are indispensable for understanding the physiological and therapeutic effects of ursodeoxycholic acid in a complex, living system. Rodent models, in particular, have been widely used to simulate human diseases of the liver and intestine.
Rodent Models of Disease
Non-Alcoholic Steatohepatitis (NASH): In mouse models where NASH is induced by a high-fat, high-cholesterol diet, high-dose UDCA treatment has been shown to ameliorate liver inflammation. nih.gov This therapeutic effect is associated with beneficial shifts in the gut microbiota composition and changes in the serum bile acid profiles. nih.govnih.gov UDCA treatment also improved gut barrier integrity by increasing the expression of tight junction proteins. nih.gov
Intestinal Injury and Inflammation: In a mouse model of experimental peritonitis, UDCA protected the intestinal barrier from injury induced by lipopolysaccharide (LPS). nih.gov It stimulated the migration of intestinal epithelial cells to repair the damage, an effect that was dependent on EGFR and COX-2 signaling. nih.gov Similarly, UDCA has been shown to attenuate intestinal mucositis caused by chemotherapy agents like 5-fluorouracil (B62378) in rats. physiology.org
Cholestatic Liver Disease: Animal models of cholestasis, such as those created by bile duct ligation, have been fundamental in demonstrating UDCA's choleretic (bile flow-stimulating) and immunomodulating effects. nih.gov In these models, UDCA helps protect liver cells (hepatocytes and cholangiocytes) from the damaging effects of accumulating toxic bile acids. youtube.comaasld.org
Genetic Models
Models of Intestinal Inflammation: The immunomodulatory properties of a UDCA derivative, 24-nor-ursodeoxycholic acid (norUDCA), have been explored in advanced genetic mouse models of intestinal inflammation. bmj.comnih.gov In a T-cell transfer model of colitis, norUDCA was found to suppress the function of pro-inflammatory T helper 17 (TH17) cells and promote their conversion into anti-inflammatory regulatory T cells (Tregs). bmj.comnih.gov These findings were validated in humanized mouse models reconstituted with immune cells from patients with primary sclerosing cholangitis (PSC), a disease strongly linked to intestinal inflammation. bmj.comnih.gov
Table 2: Selected In Vivo Animal Model Studies of Ursodeoxycholic Acid
| Animal Model | Disease Context | Key Findings with UDCA/norUDCA | Reference |
|---|---|---|---|
| Mouse (High-Fat Diet) | Non-Alcoholic Steatohepatitis (NASH) | Alleviated liver inflammation; modulated gut microbiota and bile acid profiles. | nih.govnih.gov |
| Mouse (LPS-induced) | Peritonitis/Intestinal Barrier Injury | Protected intestinal barrier; stimulated epithelial cell migration. | nih.gov |
| Mouse (T-cell Transfer/Humanized) | Intestinal Inflammation (Colitis/PSC) | (norUDCA) Suppressed TH17 pathogenicity and promoted regulatory T-cell differentiation. | bmj.comnih.gov |
| Rat (5-FU-induced) | Intestinal Mucositis | Attenuated damage to the intestinal lining. | physiology.org |
Omics-Based Approaches (e.g., Transcriptomics, Proteomics)
Omics technologies provide a global, unbiased view of the molecular changes occurring in response to UDCA treatment. By analyzing the entire set of transcripts (transcriptomics) or proteins (proteomics), researchers can identify novel pathways and biomarkers related to UDCA's mechanism of action and therapeutic response.
Transcriptomics Transcriptional profiling of peripheral immune cells from PBC patients has helped to characterize the immunobiology of the UDCA response. nih.gov By performing RNA-sequencing on isolated monocytes, T cells, and B cells, researchers found that patients who respond well to UDCA show more prominent anti-inflammatory activity in monocytes and better regulation of adaptive immune responses, including the activation of regulatory T cells (Tregs). nih.gov These findings provide molecular evidence that a well-regulated immune response is associated with a favorable outcome following UDCA treatment. nih.gov
Table 3: Omics-Based Research in the Context of Ursodeoxycholic Acid Therapy
| Omics Approach | Sample Type/Model | Key Molecular Findings | Reference |
|---|---|---|---|
| Proteomics | Serum from PBC Patients | Identified a persistent inflammatory chemokine profile (e.g., CCL20, CXCL11) in UDCA non-responders. | nih.govresearchgate.net |
| Transcriptomics (RNA-seq) | Peripheral Immune Cells from PBC Patients | Revealed enhanced anti-inflammatory gene expression in monocytes and better T-cell regulation in UDCA responders. | nih.gov |
| Metagenomics (16S rRNA) | Fecal samples from NASH Mice | Showed UDCA treatment partially restored gut microbiota composition, reducing pro-inflammatory bacteria. | nih.govnih.gov |
Advanced Analytical Techniques for Biological Samples (e.g., HPLC-MS/MS for Metabolite Analysis)
The accurate quantification of ursodeoxycholic acid and its metabolites in biological fluids is essential for pharmacokinetic studies and for understanding its metabolic fate. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and robustness.
Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of UDCA and its major conjugated metabolites, glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), in human plasma. nih.govnssresearchjournal.comnih.gov These methods typically involve a sample preparation step to extract the analytes from the complex plasma matrix, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nssresearchjournal.comnih.govjocpr.comresearchgate.net
Chromatographic separation is most often achieved using a reversed-phase C18 column. nih.govnssresearchjournal.comresearchgate.net Detection is performed on a triple quadrupole mass spectrometer, usually operating in negative electrospray ionization (ESI) mode. nih.govnih.gov The instrument is set to multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding isotopically-labeled internal standard (e.g., UDCA-d4). nih.gov This ensures high selectivity and minimizes interference from other endogenous compounds in the sample. researchgate.net These validated methods are sensitive enough to quantify baseline endogenous levels and track the increase in concentrations after administration, making them suitable for high-throughput analysis in clinical and pharmacokinetic studies. nssresearchjournal.comjocpr.comresearchgate.net
Table 4: Overview of Advanced Analytical Techniques for Ursodeoxycholic Acid
| Technique | Matrix | Analytes Measured | Key Methodological Features | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | UDCA, GUDCA, TUDCA | Protein precipitation; C18 column; Negative ESI; MRM mode; Isotope-labeled internal standards. | nih.govjocpr.com |
| UHPLC-MS/MS | Human Plasma | UDCA, GUDCA, TUDCA | Solid-phase extraction; Reversed-phase C18 column; Isocratic elution. | nssresearchjournal.com |
| HPLC-MS/MS | Human Plasma | UDCA, GUDCA, TUDCA | Liquid-liquid extraction (for UDCA/GUDCA) and precipitation (for TUDCA). | nih.gov |
| UPLC-ESI-MS/MS | Pharmaceuticals, Human Plasma | UDCA | Solid-phase extraction (OASIS HLB cartridge); Fast analysis time (<5 min). | researchgate.net |
Future Research Directions and Unanswered Questions in Ursodeoxycholic Acid Biology
Elucidation of Novel Molecular Targets and Specificity
While the primary therapeutic actions of Ursodeoxycholic acid (UDCA) are often attributed to its ability to displace toxic hydrophobic bile acids and stimulate hepatobiliary secretion, emerging evidence suggests its bioactivity is far more complex, involving interactions with a variety of molecular targets beyond the classical bile acid signaling pathways. nih.gov The specificity of these interactions and the full extent of UDCA's molecular target portfolio are critical unanswered questions.
Research indicates that UDCA's effects are not solely dependent on its hydrophilic nature but also on direct molecular interactions. For instance, UDCA has been shown to modulate the glucocorticoid receptor, leading to the suppression of NF-kB-dependent transcription, a key pathway in inflammation. nih.gov It also appears to influence the immune system by decreasing the expression of major histocompatibility complex (MHC) class I molecules on liver cells, potentially reducing autoimmune responses. patsnap.com Furthermore, studies using isolated hamster hepatocytes have suggested a direct interaction between UDCA and low-density lipoprotein (LDL) receptors at the plasma membrane, proposing a role for UDCA in recruiting cryptic receptors. gwu.edu These findings challenge the view of UDCA as a simple physicochemical agent and point toward its function as a specific biological response modifier. Future investigations are required to validate these targets and uncover new ones, which could explain its diverse reported effects and open avenues for new therapeutic applications.
Table 1: Potential Novel Molecular Targets of Ursodeoxycholic Acid
| Molecular Target | Proposed Mechanistic Effect | Supporting Evidence Source |
|---|---|---|
| Glucocorticoid Receptor (GR) | Binds to and functionally modulates GR, suppressing NF-kB-dependent transcription. | nih.gov |
| Major Histocompatibility Complex (MHC) Class I | Decreases expression on hepatocytes, potentially reducing autoimmune attack. | patsnap.com |
| Low-Density Lipoprotein (LDL) Receptor | Interacts with the receptor at the plasma membrane level, possibly recruiting cryptic receptors. | gwu.edu |
Comprehensive Understanding of Context-Dependent Mechanistic Divergence
A significant challenge in UDCA biology is the observation that its mechanisms of action can vary substantially depending on the specific pathophysiological context, including the type and stage of the disease. amsterdamumc.nl The beneficial effects observed in one condition may not be present or could even differ in another, highlighting a mechanistic divergence that is not fully understood.
For example, in the early stages of cholestatic diseases like primary biliary cholangitis, the primary beneficial mechanism of UDCA is thought to be the protection of bile duct cells (cholangiocytes) from the toxic effects of other bile acids. amsterdamumc.nl In contrast, in more advanced stages of cholestasis, its ability to stimulate impaired secretion from liver cells (hepatocytes) through post-transcriptional mechanisms becomes more relevant. amsterdamumc.nl
This context-dependency is further illustrated in preclinical studies. In a mouse model with human-like bile acid composition, UDCA treatment improved liver injury in young mice of both sexes. plos.org However, in older, 20-week-old mice, the same treatment reduced liver injury markers in males but not in females, suggesting an age- and sex-dependent divergence in its effects. plos.org Understanding the molecular switches that dictate these different outcomes is a key area for future research. Factors such as the existing bile acid pool composition, the expression levels of specific transporters and nuclear receptors, and the inflammatory status of the tissue likely play a crucial role in determining the ultimate mechanistic and therapeutic outcome of UDCA administration. nih.gov
Exploration of Synergistic Interactions with Other Molecular Modulators
The therapeutic potential of UDCA may be enhanced through synergistic interactions when used in combination with other molecular modulators. nih.govnih.govnih.gov Exploring these synergies is a promising research avenue for improving treatment outcomes, particularly for individuals who show a suboptimal response to UDCA monotherapy. nih.gov
Meta-analyses have evaluated the combination of UDCA with corticosteroids or other immunosuppressants for certain autoimmune liver conditions. nih.govnih.gov These studies suggest that combination therapy can lead to greater improvements in some biochemical and clinical markers compared to UDCA alone, although the effects on liver histology require further validation. nih.govnih.gov In the context of cancer biology, preclinical studies have shown that UDCA acts synergistically with the multi-kinase inhibitor sorafenib (B1663141) in hepatocellular carcinoma cells. nih.gov The combination more effectively inhibited cancer cell proliferation and induced apoptosis than either agent alone, a process linked to the modulation of STAT3 and ERK signaling pathways. nih.gov
Conversely, antagonistic interactions can also occur, where other compounds may impair the action of UDCA. For example, its absorption can be hindered by anion exchange resins like colestyramine. nih.gov A comprehensive mapping of these synergistic and antagonistic interactions is needed to optimize combination therapies and avoid negative outcomes.
Table 2: Examples of Synergistic and Other Interactions with Ursodeoxycholic Acid
| Interacting Agent Class | Specific Agent(s) | Observed Interaction/Effect | Research Context |
|---|---|---|---|
| Corticosteroids/Immunosuppressants | Corticosteroids, Glucocorticoids | May offer improved biochemical and clinical outcomes compared to UDCA monotherapy. nih.govnih.gov | Primary Biliary Cholangitis (PBC) with autoimmune features. nih.govnih.gov |
| Multi-kinase Inhibitors | Sorafenib | Synergistically inhibits cell proliferation and induces apoptosis. nih.gov | Preclinical models of Hepatocellular Carcinoma (HCC). nih.gov |
| Fibrates | Bezafibrate, Fenofibrate | Combination therapy is being explored for improved outcomes in PBC. youtube.com | Primary Biliary Cholangitis (PBC). youtube.com |
| Anion Exchange Resins | Colestyramine, Colestipol | Impairs the absorption of UDCA. nih.gov | General drug interaction studies. nih.gov |
Advanced Preclinical Models for Mechanistic Validation
To unravel the complex and context-dependent mechanisms of UDCA, researchers are moving beyond traditional cell cultures and animal models to more sophisticated systems that better replicate human physiology. The development and application of these advanced preclinical models are crucial for validating molecular targets and understanding inter-organ signaling pathways influenced by UDCA. nih.govresearchgate.net
One of the most promising advancements is the use of human tissue stem cell-derived organoids. nih.gov Researchers have successfully created coupled intestinal and liver organoid cultures in a Transwell system. nih.gov This "gut-liver-axis-on-a-chip" model recapitulates the enterohepatic circulation of bile acids and has been used to demonstrate how intestinal exposure to bile acids signals to the liver. nih.gov Such models provide an unprecedented platform to study how UDCA influences this inter-organ communication in a human-relevant system.
Animal models are also becoming more refined. For instance, mouse models with a "humanized" bile acid composition have been developed. plos.org These models are invaluable for studying the effects of UDCA in a context where the bile acid pool more closely resembles that of humans, which is significant since the primary bile acids in standard mice are different. plos.org Furthermore, UDCA is being tested in various disease-specific animal models, such as those for wet age-related macular degeneration, to explore its therapeutic potential beyond liver disease. nih.gov These advanced models are essential for validating findings and providing deeper mechanistic insights before moving to clinical trials.
Table 3: Advanced Preclinical Models in UDCA Research
| Model Type | Description | Application in UDCA Research |
|---|---|---|
| Coupled Organoid Cultures | Human stem cell-derived intestinal and liver organoids physically coupled to model the gut-liver axis. nih.gov | Studying the effects of UDCA on enterohepatic circulation and inter-organ bile acid signaling. nih.gov |
| Humanized Bile Acid Mouse Model | Mice genetically engineered to have a bile acid profile similar to humans. plos.org | Investigating age- and sex-dependent effects of UDCA in a more clinically relevant BA environment. plos.org |
| Disease-Specific Animal Models | Animal models developed to mimic specific human diseases, e.g., laser-induced choroidal neovascularization. nih.gov | Evaluating the potential of oral UDCA formulations in treating non-hepatic conditions like wet age-related macular degeneration. nih.gov |
Long-term Mechanistic Consequences of Transcriptional Modulation and Metabolite Formation
While the short-term benefits of UDCA are well-established for certain conditions, the long-term mechanistic consequences of its administration, particularly regarding its influence on gene expression and its metabolic fate, remain key unanswered questions. nih.govnih.gov UDCA is not an inert substance; it acts as a transcriptional factor and is metabolized by intestinal bacteria into other compounds, which may have their own biological activities. nih.gov
UDCA has been shown to modulate gene expression by interacting with nuclear receptors, such as the glucocorticoid receptor. nih.gov It can also inhibit the induction of the tumor suppressor p53 and down-regulate key cell cycle proteins, which may contribute to its anti-apoptotic effects. nih.gov While inhibiting apoptosis is beneficial for protecting healthy cells from toxic bile acids, the long-term consequence of suppressing apoptosis in damaged cells is a concern that requires further investigation. nih.govyoutube.com Long-term clinical trials have shown that UDCA can prevent the progression of histological damage in primary biliary cirrhosis, yet this does not always translate into a significant reduction in major clinical outcomes like death or the need for liver transplantation. nih.govresearchgate.net This discrepancy suggests a complex interplay of long-term molecular changes.
A critical aspect of long-term UDCA administration is its conversion by gut bacteria into lithocholic acid (LCA), a more hydrophobic and potentially toxic secondary bile acid. nih.gov In fact, LCA becomes the major fecal bile acid in patients receiving UDCA. nih.gov LCA itself has been reported to induce DNA damage and can be co-mutagenic. nih.govdrugbank.com Therefore, a comprehensive understanding of the long-term balance between the beneficial effects of UDCA and the potential detrimental effects of its metabolites is essential for optimizing its therapeutic use and ensuring long-term safety.
Q & A
Q. What are the stereoselective synthesis methods for Ursodeoxycholic acid sodium salt hydrate, and how can experimental parameters optimize yield?
Ursodeoxycholic acid (UDCA) can be synthesized via stereoselective electroreduction of 7-ketolithocholic acid (7K-LCA). Key parameters include using additives like dimethyl sulfoxide (DMSO) at 107.5 mM in methanol with potassium bromide, applying a continuous current of 20 mA, and passing 936 Coulombs through the system, achieving 88.5% conversion of 7K-LCA and a 72.8% yield of UDCA . Cyclic voltammetry (CV) is critical for analyzing electrochemical behavior and validating reaction conditions . Alternative methods include catalytic hydrogenation using Raney nickel in beta-branched alcohols (97% yield) or biological synthesis approaches .
Q. What solubility and storage conditions are optimal for this compound in experimental workflows?
The sodium salt hydrate dissolves best in polar solvents: 25 mg/mL in DMF, 20 mg/mL in DMSO, and 1 mg/mL in ethanol or PBS (pH 7.2). For enhanced solubility, warming to 37°C with sonication is recommended. Storage at -20°C preserves stability, and solutions should be aliquoted to avoid freeze-thaw degradation .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for bile acid quantification in biological samples (e.g., liver, bile, or serum). Evidence from colon cancer studies used Sigma-Aldridch-purified bile acids (>95% purity) dissolved in DMSO, with protocols validated for sensitivity and specificity . Bile acid profiling in clinical cohorts (e.g., healthy vs. diseased patients) employs targeted metabolomics workflows, as demonstrated in studies using human samples from Tangdu Hospital .
Advanced Research Questions
Q. How does this compound modulate bile acid homeostasis in cholestatic liver disease models?
UDCA sodium salt exerts hepatoprotective effects by displacing toxic hydrophobic bile acids (e.g., lithocholic acid) from the bile acid pool, reducing endoplasmic reticulum stress, and activating FXR and TGR5 signaling pathways. In cholestatic models, it upregulates bile acid transporters (e.g., BSEP/ABCB11) and enhances biliary bicarbonate secretion, mitigating cholestasis . Experimental validation involves bile duct ligation (BDL) rodent models, where UDCA administration reduces serum ALT/AST levels and improves histopathological outcomes .
Q. What methodologies elucidate the anti-apoptotic mechanisms of tauroursodeoxycholic acid (TUDCA), a UDCA derivative, in neurodegenerative models?
TUDCA’s anti-apoptotic activity is studied via caspase-3/7 assays, mitochondrial membrane potential measurements (JC-1 staining), and Western blotting for Bcl-2/Bax ratios. In retinal degeneration models, TUDCA (20 mg/mL in PBS) reduced photoreceptor apoptosis by inhibiting unfolded protein response pathways . For mechanistic insights, siRNA knockdown of key regulators (e.g., CHOP or JNK) in neuronal cell lines can validate TUDCA’s role in endoplasmic reticulum stress mitigation .
Q. How can molecular dynamics (MD) simulations characterize interactions between UDCA derivatives and viral proteins (e.g., SARS-CoV-2 spike)?
MD simulations (e.g., 120 ns trajectories) analyze binding stability using root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA). Evidence from ACE2 receptor studies showed UDCA forms hydrogen bonds with critical spike protein residues (e.g., Lys31 and Glu35), with RMSD values <0.1 nm indicating stable binding . Advanced simulations also calculate free energy landscapes (MM-PBSA/GBSA) to compare binding affinities between UDCA and other ligands .
Methodological Considerations
- Synthesis Optimization : Compare electroreduction (72.8% yield ) vs. catalytic hydrogenation (97% yield ) for scalability and stereoselectivity.
- Analytical Validation : Use deuterated internal standards (e.g., Taurodeoxycholic Acid-d4 ) for LC-MS/MS quantification to improve accuracy.
- Experimental Models : Combine in vitro hepatocyte assays with in vivo cholestasis models (e.g., Mdr2⁻/⁻ mice) to study UDCA’s therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
